2-methoxy-N-(4-(p-tolyl)thiazol-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

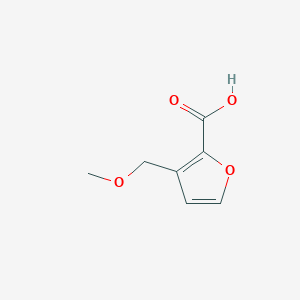

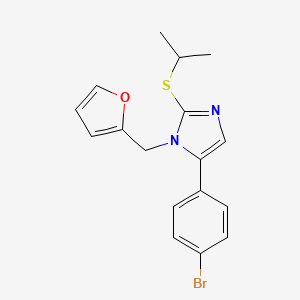

“2-methoxy-N-(4-(p-tolyl)thiazol-2-yl)acetamide” is a chemical compound with the linear formula C18H16N2OS . It is a derivative of thiazole, a class of compounds that have been found to exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of this compound has been described in the literature . The yield was reported to be 58%. The synthesis involved several steps, including the formation of the thiazole ring and the attachment of the methoxy and p-tolyl groups .Molecular Structure Analysis

The molecular structure of “this compound” includes a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms . The compound also contains a methoxy group and a p-tolyl group attached to the thiazole ring .科学的研究の応用

Chemical Synthesis and Biological Activity

Antimicrobial and Anti-inflammatory Properties : Research has demonstrated the synthesis of novel thiazole derivatives with significant biological activities, including antimicrobial and anti-inflammatory effects. For example, derivatives containing the thiazole moiety have shown promising antibacterial and antifungal activities, highlighting their potential as candidates for developing new antimicrobial agents (Saravanan et al., 2010). Similarly, acetamido pyrrolyl oxazoles/thiazoles/imidazoles have been prepared and tested for their antimicrobial and anti-inflammatory activities, with certain derivatives displaying potential anti-inflammatory activity (Sowmya et al., 2017).

Corrosion Inhibition : The application of thiazole derivatives in corrosion inhibition has also been explored. Molecular dynamics simulations and various experimental techniques have been employed to study the inhibition performance of thiazole derivatives on the corrosion of mild steel in sulfuric acid solutions, demonstrating the efficacy of these compounds as corrosion inhibitors (Khaled & Amin, 2009).

Pharmaceutical Research

Hypoglycemic Activity : In the pharmaceutical domain, novel thiazolidine derivatives have been synthesized and evaluated for their hypoglycemic activity in animal models. These studies reveal the potential of thiazole-based compounds in managing diabetes through their significant hypoglycemic effects (Nikaljea et al., 2012).

Adenosine Receptor Antagonism : Another study focused on the design and synthesis of adenosine receptor antagonists, highlighting the development of compounds with good potency and selectivity against A2B receptors. This research underscores the utility of thiazole derivatives in discovering new therapeutic agents targeting adenosine receptors (Cheung et al., 2010).

Material Science and Corrosion Inhibition

- Crystal Structures and Material Properties : The investigation into the crystal structures of thiazolidine derivatives provides valuable insights into their potential applications in material science, particularly in the design of new materials with specific optical or structural properties (Galushchinskiy et al., 2017).

将来の方向性

The future directions for research on “2-methoxy-N-(4-(p-tolyl)thiazol-2-yl)acetamide” and similar compounds could include further exploration of their biological activities and potential applications in medicine . Additionally, more studies could be conducted to understand their synthesis, chemical reactions, and mechanisms of action in more detail.

作用機序

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities . They have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Mode of Action

Thiazole derivatives have been found to interact with multiple receptors, which can lead to a variety of biological responses . For instance, some thiazole derivatives have been found to inhibit tubulin polymerization, which can lead to anticancer effects .

Biochemical Pathways

Given the broad range of biological activities associated with thiazole derivatives, it is likely that multiple pathways are affected .

Result of Action

Given the broad range of biological activities associated with thiazole derivatives, it is likely that this compound has multiple effects at the molecular and cellular level .

特性

IUPAC Name |

2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-9-3-5-10(6-4-9)11-8-18-13(14-11)15-12(16)7-17-2/h3-6,8H,7H2,1-2H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQXHTMKGJLHZAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-methoxyphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide](/img/structure/B2822417.png)

![1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid](/img/structure/B2822419.png)

![Tert-butyl 4,4-difluoro-2-methyl-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B2822421.png)

![2-(4-Bromophenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2822425.png)

![2-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2822426.png)

![1-[(3-Bromophenyl)methyl]piperidine hydrochloride](/img/structure/B2822427.png)

![4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]thiomorpholine](/img/structure/B2822432.png)